![molecular formula C6H9N3 B3345002 1H-Imidazol-4-amine, 1-cyclopropyl- CAS No. 1001354-27-3](/img/structure/B3345002.png)
1H-Imidazol-4-amine, 1-cyclopropyl-
Overview
Description
1H-Imidazol-4-amine, 1-cyclopropyl- is a compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name 1-cyclopropyl-1H-imidazol-4-ylamine . The compound is typically a yellow to brown sticky oil to semi-solid in physical form .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are several synthetic routes for imidazole and its derivatives . For instance, one synthetic route involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of 1H-Imidazol-4-amine, 1-cyclopropyl- consists of a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical reactions . They are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial in these reactions .Physical And Chemical Properties Analysis
1H-Imidazol-4-amine, 1-cyclopropyl- is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 123.16 . The compound is highly soluble in water and other polar solvents .Safety and Hazards
The safety data sheet for a similar compound, 4-cyclopropyl-1H-imidazol-2-amine hydrochloride, indicates that it is hazardous . It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and safety spectacles, should be worn when handling this compound .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . There is a need for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-cyclopropylimidazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSPPZBGAVSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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